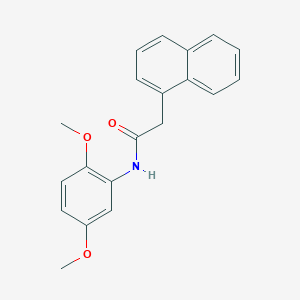
3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzylideneamino)-2-(2-methylphenyl)-4(3H)-quinazolinone, also known as BMQ, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been extensively studied for its biological activities.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 3-(substituted benzylideneamino) variants, have shown significant potential in anticancer research. Noolvi and Patel (2013) highlighted the synthesis and characterization of such derivatives, emphasizing their remarkable activity against CNS cancer cell lines through the inhibition of EGFR-tyrosine kinase, suggesting a promising framework for the development of potent antitumor agents (Noolvi & Patel, 2013). Additionally, Das et al. (2012) reported that certain 3-(arylideneamino)-phenylquinazoline-4(3H)-ones demonstrated superior cytotoxic activity against a panel of cancer cell lines, with notable effects in inducing apoptotic cell death and cell cycle arrest, providing evidence of their anticancer potential (Das et al., 2012).
Antiviral and Antimicrobial Activities
Kumar et al. (2010) and Krishnan et al. (2011) discussed the synthesis of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones and their evaluation for antiviral and cytotoxic activities. These compounds exhibited significant activity against various viruses, including herpes simplex and influenza, showcasing their potential as antiviral agents (Kumar et al., 2010); (Krishnan et al., 2011). Nanda et al. (2007) highlighted the antibacterial activity of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, with certain derivatives showing enhanced activity against both Gram-positive and Gram-negative bacteria, underlining the role of the 3-arylideneamino substituent in boosting the antibacterial efficacy of quinazolones (Nanda et al., 2007).
Anticonvulsant and Antidepressant Agents
Amir et al. (2013) synthesized a series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones and evaluated their anticonvulsant and antidepressant activities. Their study identified compounds with promising anticonvulsant properties without causing motor impairment, suggesting the therapeutic potential of these quinazolinone derivatives in treating neurological disorders (Amir et al., 2013).
Anti-inflammatory Activity
Chatterjee et al. (2012) investigated the anti-inflammatory effects of a novel 2-phenylquinazoline analog, which showed significant activity in reducing proinflammatory cytokines and mediators in both in vitro and in vivo models. This research provides insights into the anti-inflammatory mechanisms of quinazolinone derivatives and their potential in treating inflammatory diseases (Chatterjee et al., 2012).
Properties
IUPAC Name |
3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-16-9-5-6-12-18(16)21-24-20-14-8-7-13-19(20)22(26)25(21)23-15-17-10-3-2-4-11-17/h2-15H,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGESDEMKMCBL-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5597062.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)
![1-ethyl-4-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5597073.png)
![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)
![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)
![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![N-((3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5597120.png)


![(3aR*,6S*)-2-(2-ethylbutyl)-7-{[3-(pyridin-3-yloxy)azetidin-1-yl]carbonyl}-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597140.png)
![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)

